2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
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Overview
Description
2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Scientific Research Applications
Oxidative Cleavage and Intermediate Formation
Studies on oxidative cleavage of acetylenic hydrocarbons, including compounds similar to 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, have provided evidence for α-dicarbonyl compounds as intermediates. These findings highlight the role of specific chemical structures in the formation of oxidative cleavage products of the CC triple bond, emphasizing the complex chemical behavior of benzoic acid derivatives under oxidation conditions (Rao & Pritzkow, 1987).
Host-Guest Complexation
Research into the complexation of aromatic carboxylic acids by β-cyclodextrins has shed light on the interactions between benzoic acid derivatives and host molecules. This work is crucial for understanding the solubility, stability, and potential applications of these compounds in aqueous solutions, which could have implications for their use in various scientific and industrial processes (Kean et al., 1999).
Methoxycarbonylation of Alkynes
The methoxycarbonylation of alkynes, catalyzed by palladium complexes, leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters. This research highlights the utility of benzoic acid derivatives in catalyzing chemical transformations, offering insights into synthetic strategies for producing valuable chemical products (Magro et al., 2010).
Carboxypeptidase A Inhibition
Investigations into the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including those related to benzoic acid derivatives, have contributed to our understanding of enzyme inhibition mechanisms. This research has potential implications for the development of novel therapeutic agents (Galardy & Kortylewicz, 1984).
Mechanism of Action
Target of Action
It is mentioned that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . This suggests that it may interact with various biological targets depending on the specific drug molecules it is designed to deliver.
Mode of Action
The exact mode of action of EN300-1720279 is not specified in the search results. Given its use in drug delivery, it is likely that it interacts with its targets by releasing the drug molecules it carries at the appropriate site of action. The specific interactions would depend on the nature of the drug molecules attached to the EN300-1720279 scaffold .
Pharmacokinetics
As a carrier molecule, its pharmacokinetic properties would be crucial in determining the bioavailability of the drug molecules it carries .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the action, efficacy, and stability of EN300-1720279. These factors could affect the release of the drug molecules from the EN300-1720279 scaffold and their subsequent interactions with their targets .
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHPYPHFNAVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.